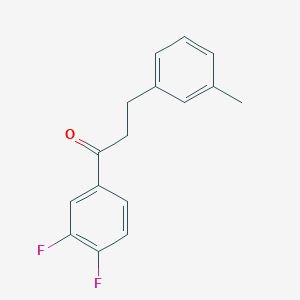

3',4'-Difluoro-3-(3-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Chemistry Synthesis

- Cyclocondensation Reactions : The compound has been used in the synthesis of novel pyrimidinones, showcasing its role in organic synthesis processes (Bonacorso et al., 2003).

Photophysics and Photochemistry

- Fluorescent pH Probes : It's been utilized in the creation of BODIPY dyes with phenolic or naphtholic subunits, which are significant in studying absorption and steady-state fluorescence properties (Baruah et al., 2005).

Crystal and Molecular Structure Analysis

- Structural Determination : The compound's isomers have been studied for their different biological activities, with crystal and molecular structures analyzed to understand these variations (Allen et al., 1971).

Material Science

- Nonlinear Optical Properties : Research has focused on its derivatives for potential use in nonlinear optical materials, examining aspects like molecular structure, hyperpolarizability, and electronic properties (Mary et al., 2014).

- Solid-State Emission Enhancement : Studies have explored how various functional groups, including derivatives of this compound, can enhance the solid-state fluorescence yield in poly(thiophene)s (Li et al., 2002).

Chemical Engineering

- Copolymer Synthesis : This compound and its derivatives have been used in the synthesis of novel copolymers with styrene, contributing to advancements in polymer chemistry (Savittieri et al., 2022).

Environmental Science

- Biodegradation Studies : Its related compounds have been a subject of research in the context of biodegradation and environmental decontamination (Bhushan et al., 2000).

Photocatalysis

- Water Photoreduction and Benzene Photooxidation : Perfluorinated derivatives of this compound have been studied for their photocatalytic activities in processes like water photoreduction and benzene photooxidation (Maruo et al., 1992).

properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZGDYXPCIZMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644099 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(3-methylphenyl)propiophenone | |

CAS RN |

898768-18-8 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

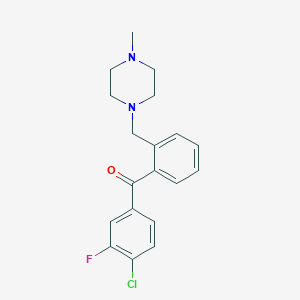

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)

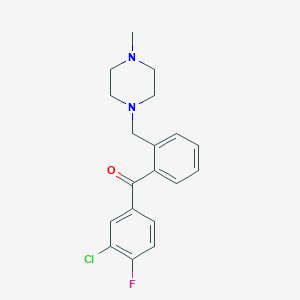

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)

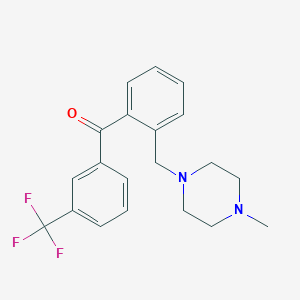

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

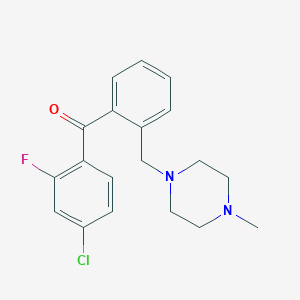

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)